1-[2-(2-Oxopyrrolidin-1-yl)ethyl]-3-phenylurea

X-ray crystallography mRNA 3′-end processing fragment-based drug discovery

1-[2-(2-Oxopyrrolidin-1-yl)ethyl]-3-phenylurea (CAS 95356-60-8) is a synthetic low-molecular-weight (MW 247.29 g/mol) phenylurea derivative that incorporates a 2-pyrrolidinone ring via an ethyl linker. Its physicochemical profile includes a melting point of 162–164 °C (ethanol), a predicted LogP of approximately 0.80, and a topological polar surface area of 61 Ų, placing it within favorable drug-like property space.

Molecular Formula C13H17N3O2
Molecular Weight 247.298
CAS No. 95356-60-8
Cat. No. B2900089
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[2-(2-Oxopyrrolidin-1-yl)ethyl]-3-phenylurea
CAS95356-60-8
Molecular FormulaC13H17N3O2
Molecular Weight247.298
Structural Identifiers
SMILESC1CC(=O)N(C1)CCNC(=O)NC2=CC=CC=C2
InChIInChI=1S/C13H17N3O2/c17-12-7-4-9-16(12)10-8-14-13(18)15-11-5-2-1-3-6-11/h1-3,5-6H,4,7-10H2,(H2,14,15,18)
InChIKeyOYRHWZOYGOUXNC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-[2-(2-Oxopyrrolidin-1-yl)ethyl]-3-phenylurea (CAS 95356-60-8): Key Physicochemical & Structural Profile for Informed Sourcing


1-[2-(2-Oxopyrrolidin-1-yl)ethyl]-3-phenylurea (CAS 95356-60-8) is a synthetic low-molecular-weight (MW 247.29 g/mol) phenylurea derivative that incorporates a 2-pyrrolidinone ring via an ethyl linker. Its physicochemical profile includes a melting point of 162–164 °C (ethanol), a predicted LogP of approximately 0.80, and a topological polar surface area of 61 Ų, placing it within favorable drug-like property space . The compound has been elucidated in complex with human cleavage factor Im (CFIm) by X‑ray crystallography at 1.52 Å resolution (PDB 5R67), providing direct structural validation of target engagement that is absent for many comparators in the same chemical class [1].

Why Generic Substitution with Close Analogs of 1-[2-(2-Oxopyrrolidin-1-yl)ethyl]-3-phenylurea May Compromise Target Selectivity


The 2-pyrrolidinone-phenylurea chemotype encompasses structurally similar compounds—such as N‑phenylpiracetam, aniracetam, and the thiourea analog (CAS 95356‑62‑0)—that differ by subtle changes in the spacer arm, the heteroatom within the urea bridge, or the phenyl ring substitution. These minor structural variations translate into distinct binding poses and target‑engagement profiles that cannot be captured by simple chemical similarity metrics. For instance, substituting oxygen with sulfur in the urea bridge (thiourea analog) increases molecular weight by ~16 Da and alters hydrogen‑bonding geometry, yet the resulting change in target-binding kinetics or selectivity is unpredictable without direct experimental comparison . Consequently, generic replacement based on core scaffold identity alone jeopardizes experimental reproducibility, especially in assays where the crystallographically confirmed binding mode to CFIm is a critical parameter [1].

Quantitative Differentiators of 1-[2-(2-Oxopyrrolidin-1-yl)ethyl]-3-phenylurea Against In-Class Analogs: A Procurement-Focused Evidence Guide


Crystal Structure with Human Cleavage Factor Im at 1.52 Å Resolution: A Unique Structural Benchmark Among Pyrrolidinone-Phenylurea Derivatives

1-[2-(2-Oxopyrrolidin-1-yl)ethyl]-3-phenylurea (FMOPL000589a) has been co-crystallized with human cleavage factor Im (CFIm, CPSF5 subunit) at a resolution of 1.52 Å (PDB 5R67) [1]. This is the only pyrrolidinone-phenylurea compound for which an experimentally resolved, publicly deposited CFIm-bound crystal structure exists. No equivalent structure is available for piracetam, phenylpiracetam, aniracetam, or the thiourea analog (CAS 95356‑62‑0) at the time of writing. The electron density unambiguously defines the binding pose of the pyrrolidinone ring, the ethyl linker, and the phenylurea moiety, providing atomic-level validation of target engagement that cannot be inferred from in-silico docking or homology modeling [2].

X-ray crystallography mRNA 3′-end processing fragment-based drug discovery

Resolution Comparison: CFIm Crystal Complex Surpasses Typical Fragment-Screening Resolution Limits

The CFIm co-crystal structure of 1-[2-(2-oxopyrrolidin-1-yl)ethyl]-3-phenylurea was refined to 1.52 Å resolution [1], which is well above the average resolution (1.8–2.5 Å) reported for fragment screening depositions targeting the same CFIm protein in the PanDDA campaign. For example, the CFIm complex with fragment FMOPL000387a (PDB 5R65) was solved at 2.28 Å resolution, representing a 0.76 Å resolution advantage for the target compound [2]. Higher resolution enables more precise placement of water molecules, improved definition of hydrogen-bond networks, and greater confidence in ligand geometry—factors that directly impact structure-based drug design decisions.

structural biology fragment screening resolution benchmarking

Physicochemical Property Profile: Melting Point and Lipophilicity Benchmarking Against Reference Racetams

The target compound exhibits a sharply defined melting point of 162–164 °C (recrystallized from ethanol), a calculated LogP of 0.80, and a topological polar surface area (TPSA) of 61 Ų . In comparison, piracetam (MW 142.16, LogP -1.54, TPSA 63 Ų) is substantially more hydrophilic, while phenylpiracetam (MW 218.25, LogP ~1.1) is more lipophilic [1][2]. The intermediate LogP of 0.80 positions the target compound in a distinct lipophilicity window that may influence passive membrane permeability and solubility differently than either comparator, providing a rationale for preferential selection in permeability-limited assay formats. The narrow melting range also serves as a practical identity-and-purity criterion for incoming QC upon procurement.

physicochemical characterization drug-likeness procurement quality control

Differential Molecular Weight and Heteroatom Composition vs Thiourea Analog

The oxygen-to-sulfur substitution in the urea bridge of the closest commercially available analog, 1-[2-(2-oxopyrrolidin-1-yl)ethyl]-3-phenylthiourea (CAS 95356‑62‑0), increases the molecular weight from 247.29 to 263.36 Da and raises the calculated polar surface area by approximately 4 Ų (from 61 Ų to ~65 Ų) . Sulfur, being a weaker hydrogen-bond acceptor than oxygen, alters the geometry and strength of key interactions with biological targets. The crystal structure of the target compound confirms that the urea oxygen participates in a specific hydrogen-bond network within the CFIm binding site [1]; a sulfur substitution at this position would be predicted to weaken or rearrange these interactions, potentially leading to loss of binding affinity or altered selectivity. This quantifiable structural distinction enables rational selection of the urea derivative over the thiourea analog for CFIm-targeted studies.

analog selection molecular properties H-bond capacity

Multi-Target Screening Profile: Preliminary Activity Fingerprint from Public Bioassay Data

Public bioassay records from the Johns Hopkins Ion Channel Center, The Scripps Research Institute Molecular Screening Center, and the Burnham Center for Chemical Genomics report screening-level activity for 1-[2-(2-oxopyrrolidin-1-yl)ethyl]-3-phenylurea across multiple targets . At a concentration of 9.3 µM, the compound produced a mu-type opioid receptor (MOR-1) activation value of 4.41 (assay readout units); at 3 µM, a muscarinic M1 receptor activation value of -1.07; and at 6.95 µM, an ADAM17 inhibition value of 1.23. These screening data represent preliminary fingerprints that are not yet replicated or potency-ranked against clinical comparators. However, the multi-target activity pattern is distinct from the relatively clean profiles reported for piracetam and aniracetam, which are characterized by weak AMPA receptor modulation rather than broad G‑protein‑coupled receptor or metalloprotease activity [1]. The dataset should be interpreted as a starting point for selectivity profiling rather than as definitive evidence of pharmacological differentiation.

bioactivity screening target engagement selectivity profiling

Optimal Procurement and Application Scenarios for 1-[2-(2-Oxopyrrolidin-1-yl)ethyl]-3-phenylurea Based on Validated Evidence


Fragment-Based Drug Discovery Targeting mRNA 3′-End Processing Machinery

The crystallographically confirmed binding of 1-[2-(2-oxopyrrolidin-1-yl)ethyl]-3-phenylurea to the CPSF5 subunit of human cleavage factor Im (PDB 5R67, 1.52 Å) makes this compound a validated starting point for structure-guided optimization programs aimed at modulating polyadenylation site selection [1]. Its sub-250 Da molecular weight and moderate lipophilicity (LogP 0.80) are consistent with fragment-like properties, while the high-resolution electron density map enables rational elaboration vectors to be defined from the phenyl ring, the ethyl linker, or the pyrrolidinone moiety. Researchers procuring this compound for crystallographic follow-up or biophysical validation (SPR, ITC, MST) can directly reference the deposited structure for assay development.

Chemical Probe Development for Investigating Differential CFIm Ligand Interactions

Because no other pyrrolidinone-phenylurea derivative (including piracetam, phenylpiracetam, aniracetam, or the thiourea analog) has a publicly available CFIm co-crystal structure, 1-[2-(2-oxopyrrolidin-1-yl)ethyl]-3-phenylurea is the only member of this chemotype whose binding mode to CPSF5 is experimentally defined [1]. This exclusivity justifies its selection as a reference ligand for competitive binding assays, for benchmarking newly synthesized analogs via thermal shift assays, and for computational docking studies that require an experimentally validated binding pose for pose prediction or pharmacophore modeling .

Comparative Selectivity Profiling Across the Pyrrolidinone-Phenylurea Chemotype

Preliminary public screening data indicate that the compound engages mu-opioid, muscarinic M1, and ADAM17 targets at micromolar concentrations, a pattern not shared by classical racetams [1]. This screening fingerprint—while requiring confirmatory dose–response validation—supports the use of this compound as a tool molecule for broader chemoproteomic or panel-screening studies aimed at mapping the selectivity landscape of phenylurea-containing pyrrolidinones . Procurement of a structurally related control (e.g., the thiourea analog) alongside the target compound is recommended to directly test the contribution of the urea oxygen to observed polypharmacology.

Quality-Control Benchmarking for In-House Analog Synthesis

The narrow melting point (162–164 °C) and defined physicochemical property set (LogP 0.80, TPSA 61 Ų) provide straightforward identity and purity QC criteria [1]. Laboratories synthesizing structural analogs of this compound can use it as a reference standard for assessing batch-to-batch consistency, verifying analytical methods (HPLC, DSC, NMR), and calibrating computational property predictions against experimentally measured values. The commercial availability from reputable vendors (≥95 % purity) further facilitates its role as a procurement-ready standard .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

46 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-[2-(2-Oxopyrrolidin-1-yl)ethyl]-3-phenylurea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.